molecular formula C12H17N5O3 B2804087 7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione CAS No. 333768-88-0

7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione

Katalognummer: B2804087
CAS-Nummer: 333768-88-0
Molekulargewicht: 279.3
InChI-Schlüssel: WFLPBMUFHVXZKV-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is a high-purity, research-grade chemical compound belonging to the class of substituted xanthines. This purine-2,6-dione derivative is designed for scientific investigation and is strictly for research applications. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of enzyme inhibition and metabolic disorders. Structurally related xanthine derivatives have demonstrated potent activity as dipeptidyl peptidase-4 (DPP-4) inhibitors, which represent an important class of therapeutics for type 2 diabetes . Specifically, compounds sharing the purine-2,6-dione core have shown competitive inhibition of DPP-4 with IC50 values in the low nanomolar range, high selectivity over related proteases, and prolonged duration of action in preclinical models . The structural features of this compound—including the (E)-but-2-enyl chain at position 7 and the 2-hydroxyethylamino group at position 8—are optimized for interaction with biological targets, potentially influencing binding affinity and metabolic stability. Researchers can utilize this chemical tool to explore purine signaling pathways, investigate adenosine receptor modulation, study nucleic acid metabolism, and develop new models for metabolic disease research. The product is provided with comprehensive characterization data and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Eigenschaften

IUPAC Name

7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-3-4-6-17-8-9(14-11(17)13-5-7-18)16(2)12(20)15-10(8)19/h3-4,18H,5-7H2,1-2H3,(H,13,14)(H,15,19,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLPBMUFHVXZKV-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione with structurally related purine-2,6-dione derivatives, highlighting substituent variations, molecular properties, and known biological activities:

Compound Name (Source) Position 7 Substituent Position 8 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Known Activity/Use
Target Compound (E)-but-2-enyl 2-hydroxyethylamino Methyl Not provided Not provided Not reported
Etophylline () 2-hydroxyethyl - Methyl (positions 1 & 3) C₉H₁₂N₄O₃ 224.2 Bronchodilator
Linagliptin Impurity () but-2-yn-1-yl (alkyne) piperidin-3-ylamino Methyl C₂₅H₂₈N₈O₂ 472.54 DPP-4 inhibitor (related)
Istradefylline () Methyl (E)-3,4-dimethoxystyryl Ethyl (positions 1 & 3) C₂₄H₂₈N₄O₄ 436.51 Adenosine A₂A antagonist (Parkinson’s)
8-Ethylamino-7-(2-hydroxyethyl)-3-methyl-purine-2,6-dione () 2-hydroxyethyl ethylamino Methyl C₁₀H₁₅N₅O₃ 253.26 Not reported

Key Structural and Functional Insights:

Position 7 Substituents: The target compound’s (E)-but-2-enyl group provides moderate lipophilicity and conformational rigidity compared to Etophylline’s 2-hydroxyethyl (polar) or Linagliptin impurity’s but-2-ynyl (alkyne, more rigid). These differences influence membrane permeability and receptor binding .

This may improve bioavailability in aqueous environments . Istradefylline’s styryl group (aromatic with methoxy substituents) contributes to adenosine A₂A receptor selectivity through π-π stacking and hydrophobic interactions .

Position 3 Substituents :

  • A methyl group at position 3 is conserved in the target compound, Etophylline , and Linagliptin impurity , suggesting a role in stabilizing the purine core or modulating electronic effects .

Research Findings and Trends

  • Substituent Flexibility : Alkene (target compound) vs. alkyne (Linagliptin impurity) at position 7 demonstrates how unsaturated bonds affect molecular geometry and binding kinetics. The (E)-configuration in the target compound may enhance stereoselective interactions compared to linear alkynes .
  • Solubility vs. Lipophilicity: The 2-hydroxyethylamino group in the target compound balances solubility and membrane penetration, a design strategy seen in Etophylline (polar substituents) and Istradefylline (lipophilic styryl group) .
  • Therapeutic Potential: While the target compound lacks reported activity, its structural features align with adenosine receptor modulators (e.g., Istradefylline) and enzyme inhibitors (e.g., DPP-4), suggesting possible applications in neurology or metabolic disorders .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.